The Azetidine Moiety: A Technical Primer on tert-Butyl azetidine-3-carboxylate hydrochloride
The Azetidine Moiety: A Technical Primer on tert-Butyl azetidine-3-carboxylate hydrochloride
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of modern drug discovery is a testament to the relentless pursuit of novel molecular architectures that can effectively modulate biological targets. Within this landscape, small, strained heterocyclic scaffolds have emerged as powerful tools for medicinal chemists. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its unique conformational properties and its ability to impart desirable physicochemical characteristics to drug candidates. This technical guide provides a comprehensive overview of the basic properties of a key azetidine building block, tert-butyl azetidine-3-carboxylate hydrochloride, offering insights into its handling, characterization, and strategic application in the synthesis of next-generation therapeutics.
Core Chemical and Physical Properties
Tert-butyl azetidine-3-carboxylate hydrochloride is a white to off-white crystalline solid.[1] As a hydrochloride salt, it exhibits enhanced stability and solubility in aqueous and protic solvents compared to its free base form, making it a convenient building block for a variety of chemical transformations.
Structural and Molecular Data
A clear understanding of the molecular architecture is fundamental to appreciating its reactivity and role in synthesis.
| Property | Value | Source |
| Chemical Name | tert-butyl azetidine-3-carboxylate hydrochloride | |
| CAS Number | 53871-08-2 | |
| Molecular Formula | C₈H₁₆ClNO₂ | |
| Molecular Weight | 193.67 g/mol | [2] |
| IUPAC Name | tert-butyl 3-azetidinecarboxylate hydrochloride | |
| SMILES | CC(C)(C)OC(=O)C1CNC1.[H]Cl | [3] |
| InChI Key | JROLDIFBZMRPMP-UHFFFAOYSA-N |
Physical Properties
The physical state and solubility of a building block are critical parameters for its practical application in a laboratory setting.
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Appearance: White to off-white crystalline powder.[1]
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Melting Point: While the exact melting point is not widely reported, a related compound, tert-butyl 3-(methylamino)azetidine-3-carboxylate hydrochloride, has a melting point of approximately 160-165 °C.[1] It is crucial for researchers to determine the precise melting point of their specific batch as a measure of purity.
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Stability and Storage: The compound is stable under dry, dark, and low-temperature conditions.[1] It should be stored in an inert atmosphere at 2-8 °C.
The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry
The azetidine ring is considered a "privileged scaffold" in drug discovery. This is due to its unique combination of properties that make it an attractive alternative to more common saturated heterocycles like piperidine and pyrrolidine.
Conformational Rigidity and Vectorial Projection
The inherent ring strain of the four-membered azetidine ring imparts a degree of conformational rigidity. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the substituents on the azetidine ring are projected in well-defined vectors, allowing for precise control over the spatial orientation of pharmacophoric elements.
Caption: Conformational rigidity and defined substituent vectors of the azetidine ring.
Physicochemical Property Modulation
Incorporating an azetidine moiety can favorably modulate key physicochemical properties of a drug candidate. The nitrogen atom can act as a hydrogen bond acceptor, and in its protonated state, as a hydrogen bond donor, influencing solubility and interactions with biological targets. The compact nature of the azetidine ring can also lead to a lower lipophilicity (logP) compared to larger saturated heterocycles, which is often desirable for improving pharmacokinetic profiles.
Analytical Characterization: A Guide to Quality Control
Ensuring the identity and purity of tert-butyl azetidine-3-carboxylate hydrochloride is paramount before its use in synthesis. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: One would expect to see a characteristic singlet for the nine protons of the tert-butyl group, typically in the range of 1.4-1.5 ppm. The protons on the azetidine ring would appear as multiplets in the aliphatic region, with their chemical shifts and coupling constants being influenced by the carboxylate group and the protonated nitrogen.
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¹³C NMR: The spectrum would show a signal for the quaternary carbon of the tert-butyl group and another for the methyl carbons. The carbons of the azetidine ring would resonate in the aliphatic region, and the carbonyl carbon of the ester would appear further downfield.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. Key expected vibrational frequencies for tert-butyl azetidine-3-carboxylate hydrochloride include:
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N-H stretch: A broad absorption due to the ammonium salt.
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C=O stretch: A strong absorption characteristic of the ester carbonyl group, typically around 1730-1750 cm⁻¹.
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C-O stretch: An absorption corresponding to the ester C-O bond.
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C-H stretch: Absorptions for the aliphatic C-H bonds of the azetidine and tert-butyl groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For tert-butyl azetidine-3-carboxylate, the free base would be observed. Common fragmentation patterns for Boc-protected amines involve the loss of isobutylene (56 Da) or the entire Boc group.
Synthesis and Handling
While a definitive, step-by-step protocol for the synthesis of tert-butyl azetidine-3-carboxylate hydrochloride is not detailed in readily available literature, general synthetic strategies for related compounds provide a strong foundation for its preparation.
General Synthetic Approach
A common route to 3-substituted azetidines involves the use of a precursor such as 1-Boc-3-azetidinone.[4] The synthesis of this precursor often starts from 3-hydroxyazetidine hydrochloride, which is first protected with a Boc group and then oxidized to the ketone.[5] Subsequent functionalization at the 3-position can lead to the desired carboxylate derivative. The final step would involve the formation of the hydrochloride salt.
Caption: A plausible synthetic workflow for tert-butyl azetidine-3-carboxylate hydrochloride.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl azetidine-3-carboxylate hydrochloride.
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Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
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Precautionary Statements: Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.[1] The compound should be handled in a well-ventilated area or a fume hood.
Applications in Drug Discovery: A Versatile Building Block
The true value of tert-butyl azetidine-3-carboxylate hydrochloride lies in its utility as a versatile building block for the synthesis of complex and biologically active molecules. The Boc-protected nitrogen allows for a wide range of chemical transformations on other parts of the molecule, and the Boc group can be readily removed under acidic conditions to reveal the secondary amine for further functionalization.
Introduction of the Azetidine Moiety in Lead Optimization
During the lead optimization phase of drug discovery, the introduction of an azetidine ring can be a strategic move to fine-tune the properties of a molecule. For instance, replacing a more flexible or lipophilic group with an azetidine can improve metabolic stability, aqueous solubility, and the overall pharmacokinetic profile.
A Key Intermediate in the Synthesis of Marketed Drugs and Clinical Candidates
While specific examples of the direct use of tert-butyl azetidine-3-carboxylate hydrochloride in the synthesis of marketed drugs are not prominently documented, the broader class of functionalized azetidines are key components in several important therapeutics. For example, the JAK inhibitor baricitinib contains an azetidine moiety that is crucial for its activity.[6] The synthesis of such complex molecules often relies on the availability of appropriately functionalized azetidine building blocks.
Conclusion
Tert-butyl azetidine-3-carboxylate hydrochloride is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique structural and physicochemical properties, stemming from the strained four-membered azetidine ring, offer a powerful tool for modulating the characteristics of drug candidates. A thorough understanding of its basic properties, including its handling, characterization, and reactivity, is essential for its effective application in the synthesis of innovative therapeutics. As the demand for novel chemical matter in drug discovery continues to grow, the strategic use of building blocks like tert-butyl azetidine-3-carboxylate hydrochloride will undoubtedly play a crucial role in the development of the medicines of tomorrow.
References
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ChemBK. tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride. Available from: [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. 2023-01-21. Available from: [Link]
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A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH. 2019-10-31. Available from: [Link]
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Knight Chemicals Online. tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. Available from: [Link]
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PubChem. Tert-butyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate. Available from: [Link]
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